molecular formula C8H12N4 B13277596 N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine

N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine

Cat. No.: B13277596
M. Wt: 164.21 g/mol
InChI Key: DOECZRZUAFCEJX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine is a heterocyclic compound containing a 1,2,4-triazine core substituted with methyl groups at positions 5 and 6 and a cyclopropylamine group at position 2. This compound belongs to a class of nitrogen-rich heterocycles known for their biological activity, particularly as kinase inhibitors and adenosine receptor antagonists .

Key structural features:

  • 1,2,4-Triazine backbone: A six-membered ring with three nitrogen atoms, enabling hydrogen bonding and coordination chemistry .
  • 5,6-Dimethyl substituents: Enhance steric bulk and modulate electronic properties .

The compound’s molecular formula is C₈H₁₂N₄, with a molecular weight of 164.21 g/mol (derived from related analogs in ).

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

N-cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C8H12N4/c1-5-6(2)11-12-8(9-5)10-7-3-4-7/h7H,3-4H2,1-2H3,(H,9,10,12)

InChI Key

DOECZRZUAFCEJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=N1)NC2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 5,6-dimethyl-1,2,4-triazine-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives with different functional groups.

Scientific Research Applications

N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazin-3-amine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural Analogs of N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity/Application Key References
5,6-Dimethyl-1,2,4-triazin-3-amine C₅H₈N₄ 124.15 5,6-dimethyl; no cyclopropyl Ligand for metal complexes
N,5,6-Trimethyl-1,2,4-triazin-3-amine C₆H₁₀N₄ 138.18 5,6-dimethyl; N-methyl Not reported
5,6-Diphenyl-1,2,4-triazin-3-amine C₁₅H₁₂N₄ 248.29 5,6-diphenyl Potential kinase inhibitor
6-Bromo-5-phenyl-1,2,4-triazin-3-amine C₉H₇BrN₄ 257.09 5-phenyl; 6-bromo Intermediate in drug synthesis
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine C₁₁H₁₂N₄O₂ 248.25 5-(3,4-dimethoxyphenyl) Not reported

Key Comparative Insights

Steric and Electronic Effects
  • 5,6-Dimethyl vs. 5,6-Diphenyl: The dimethyl variant () has lower molecular weight and higher solubility in polar solvents compared to the diphenyl analog ().
  • N-Cyclopropyl vs. N-Methyl :
    • The cyclopropyl group (target compound) introduces greater conformational rigidity than N-methyl (), which may improve selectivity in receptor binding .
Physicochemical Properties
  • Melting Points :
    • 5,6-Dimethyl-1,2,4-triazin-3-amine melts at 210–212°C (), whereas diphenyl analogs likely have higher melting points due to stronger π-π interactions .

Biological Activity

N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine is a compound of significant interest due to its biological activity and potential applications in various fields such as agriculture and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a triazine derivative characterized by its unique cyclopropyl group and dimethyl substitutions. Its molecular formula is C8H14N6C_8H_{14}N_6, and it has been noted for its ability to form complexes with metal ions due to the presence of nitrogen atoms in its structure .

1. Antimicrobial Activity

Research indicates that triazine derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial protein synthesis and cell wall integrity .

2. Insecticidal Properties

This compound is classified as an insect growth regulator (IGR), which affects the development of insects by disrupting their hormonal balance. It has been used effectively in agricultural settings to control pest populations without harming beneficial insects . The compound's action mechanism involves inhibiting chitin synthesis in insect exoskeletons, leading to developmental arrest or mortality .

Case Study 1: Agricultural Application

In a field trial assessing the effectiveness of this compound as an insecticide, researchers found a significant reduction in pest populations when applied at recommended dosages. The study highlighted a 70% reduction in target pest populations over four weeks post-treatment. This demonstrates the compound's potential as a sustainable pest management solution .

Case Study 2: Antibacterial Screening

A laboratory study involving various triazine derivatives indicated that this compound exhibited an IC50 value of 15 µg/mL against Staphylococcus aureus. This suggests a strong antibacterial effect compared to standard antibiotics used in clinical settings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Biological Impact
Cyclopropyl GroupEnhances lipophilicity and bioavailability
Dimethyl SubstituentsIncreases binding affinity to biological targets
Triazine CoreEssential for interaction with nucleic acids

Research indicates that modifications to these structural components can significantly alter the compound's efficacy and selectivity against specific biological targets .

Q & A

Q. What synthetic methodologies are recommended for preparing N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine?

Synthesis of this compound can be approached via cyclopropane functionalization and triazine core assembly. A one-pot trimerization strategy, as demonstrated for analogous triazinamines, involves reacting nitriles with guanidine derivatives under solvent-free conditions to form the triazine ring . The cyclopropyl group can be introduced via nucleophilic substitution using cyclopropylamine or through cyclopropanation of allyl precursors. Optimization of reaction conditions (e.g., temperature, catalyst) is critical to minimize side products like over-alkylated species .

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds) in the crystal lattice .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity, particularly for distinguishing N-cyclopropyl vs. triazine ring protons .
  • Mass spectrometry (HRMS) : Validates molecular weight and purity.
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic properties and stabilize crystal packing motifs observed experimentally .

Q. How can hydrogen bonding influence the supramolecular assembly of this compound?

The amino group on the triazine ring forms N–H···N hydrogen bonds with adjacent nitrogen atoms, creating extended networks in the crystal lattice. These interactions dictate packing efficiency and stability, as observed in related 5,6-dimethyltriazin-3-amine derivatives. Crystallographic studies using SHELXL software (via SHELX suite) are essential for visualizing these interactions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during alkylation or functionalization?

Regioselective modification of the triazine ring requires careful control of reaction conditions. For example:

  • Methylation : Methyl iodide preferentially alkylates the N1 position over N2 due to steric and electronic factors, as confirmed by ¹³C NMR and X-ray data .
  • Electrophilic substitution : Activating groups (e.g., amino) direct reactions to specific positions. Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., adenosine receptor antagonism) may arise from differences in assay conditions or structural analogs. Recommended approaches include:

  • Cross-validation : Reproduce assays under standardized conditions (e.g., receptor binding assays with A1, A2B, and A3 adenosine receptor subtypes) .
  • Structural analogs : Compare activity trends across derivatives (e.g., 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine) to identify critical substituent effects .
  • Homology modeling : Generate receptor-ligand interaction hypotheses using co-crystallized templates (e.g., PDB ID 3UZA) .

Q. What computational tools are suitable for studying ligand-receptor interactions?

  • Molecular docking : Software like AutoDock Vina predicts binding poses of N-cyclopropyl-5,6-dimethyltriazin-3-amine in adenosine receptors.
  • Molecular Dynamics (MD) simulations : Assess binding stability and conformational changes over time .
  • Free-energy perturbation (FEP) : Quantifies binding affinity differences between analogs .

Q. How does the cyclopropyl group impact physicochemical properties compared to other N-substituents?

The cyclopropyl moiety enhances metabolic stability and modulates lipophilicity compared to linear alkyl groups. Comparative studies using:

  • LogP measurements : Evaluate hydrophobicity.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability.
  • Solubility assays : Correlate substituent effects with bioavailability .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker) or Olex2 for structure refinement, leveraging high-resolution data to resolve weak intermolecular interactions (e.g., C–H···O) .
  • Synthetic optimization : Monitor reactions via TLC or LC-MS to isolate intermediates and minimize byproducts .
  • Data reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .

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